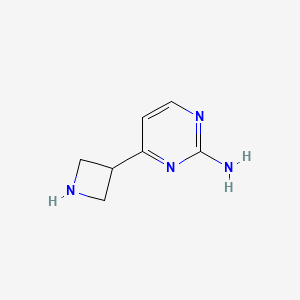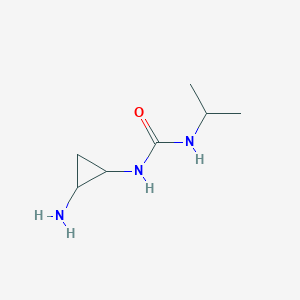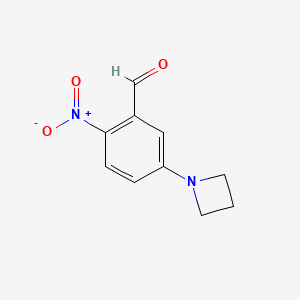
4-(Azetidin-3-yl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Azetidin-3-yl)pyrimidin-2-amine is a chemical compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-yl)pyrimidin-2-amine typically involves the formation of the azetidine ring followed by its attachment to the pyrimidine core. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and carried out in solvents like acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve the use of magnesium oxide nanoparticles as catalysts to enhance the efficiency and yield of the synthesis . This method not only improves the reaction rate but also ensures the production of high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Azetidin-3-yl)pyrimidin-2-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives. Substitution reactions typically result in alkylated azetidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Azetidin-3-yl)pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and receptor binding.
Medicine: It has potential as a therapeutic agent, particularly as a histamine H3 receptor agonist.
Industry: The compound is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(Azetidin-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. For example, as a histamine H3 receptor agonist, it binds to the receptor and modulates the release of neurotransmitters such as histamine, acetylcholine, serotonin, noradrenaline, and dopamine . This interaction affects various physiological processes, including sleep-wake regulation, cognition, and food intake.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines: These compounds also act as histamine H3 receptor agonists and share a similar structure.
Imidazole derivatives: Typically used as histamine H3 receptor agonists but differ in their structural framework.
Uniqueness
4-(Azetidin-3-yl)pyrimidin-2-amine stands out due to its non-imidazole structure, which offers a different binding mode and potentially unique pharmacological profiles . This uniqueness makes it a valuable tool in histamine H3 receptor research and other scientific investigations.
Eigenschaften
Molekularformel |
C7H10N4 |
|---|---|
Molekulargewicht |
150.18 g/mol |
IUPAC-Name |
4-(azetidin-3-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C7H10N4/c8-7-10-2-1-6(11-7)5-3-9-4-5/h1-2,5,9H,3-4H2,(H2,8,10,11) |
InChI-Schlüssel |
AIPFQNRTPRQSBZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)C2=NC(=NC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2'-Methyl-[1,4']bipiperidinyl](/img/structure/B13179105.png)




![5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13179134.png)


![1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane](/img/structure/B13179149.png)
![2-[(Benzyloxy)methyl]-2-(bromomethyl)oxolane](/img/structure/B13179150.png)

![hydrogen [(2S)-2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate](/img/structure/B13179164.png)


